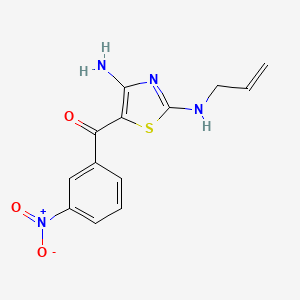![molecular formula C14H15N5O3 B2778433 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide CAS No. 941887-39-4](/img/structure/B2778433.png)
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide is a chemical compound featuring a complex structure incorporating multiple rings and functional groups. Due to its unique arrangement, it is of significant interest in various scientific fields such as medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis. A common route starts with the formation of the tetrahydroimidazo ring system through condensation reactions involving suitable amines and carbonyl compounds. Subsequent steps involve the addition of phenyl and acetyl groups using appropriate reagents under controlled conditions such as specific temperatures, pH levels, and catalysts.
Industrial Production Methods: On an industrial scale, the synthesis would be optimized for high yield and purity. This may involve continuous flow chemistry techniques or batch processing in large reactors. The purification steps, including crystallization and chromatography, are crucial to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3,4-dioxo group, leading to various derivatives.
Reduction: Reduction can alter the imidazo[2,1-c][1,2,4]triazin ring system, potentially yielding more reactive intermediates.
Substitution: Substitution reactions, especially on the phenyl ring, can introduce various functional groups, modifying the compound's properties.
Common Reagents and Conditions Used in These Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions.
Major Products Formed from These Reactions:
Aplicaciones Científicas De Investigación
This compound finds use in several research fields:
Chemistry: As a precursor or intermediate in the synthesis of complex organic molecules.
Biology: Studying its interactions with biological systems, particularly its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigation into its pharmacological properties, including potential therapeutic effects for various diseases.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions at the molecular level:
Molecular Targets: It may target specific proteins or enzymes, altering their activity.
Pathways Involved: The compound could modulate biochemical pathways, affecting processes such as signal transduction or metabolic regulation.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide stands out due to its unique structural features:
Similar Compounds: Includes analogs with variations in the phenyl ring or modifications in the tetrahydroimidazo ring system.
Uniqueness: Its specific combination of functional groups and ring structures imparts distinct chemical and biological properties, making it a compound of significant interest for further study and application.
Propiedades
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-15-11(20)9-19-13(22)12(21)18-8-7-17(14(18)16-19)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCNXBHEOLXWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride](/img/structure/B2778350.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide](/img/structure/B2778351.png)
![5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778352.png)



![2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2778361.png)
![1-(4-chlorophenyl)-5-({[(3-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2778362.png)
![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-[3-(trifluoromethoxy)benzoyl]azetidine](/img/structure/B2778364.png)

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2778368.png)
![6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole](/img/structure/B2778369.png)
![Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate](/img/structure/B2778371.png)

